N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
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Overview
Description
Benzothiazoles, which appear to be part of the structure of your compound, are heterocyclic aromatic compounds. They are known for their diverse range of chemical and biological activities .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis
The benzothiazole structure consists of a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can react with iodine in DMF to produce 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, 4-METHOXY-2,7-DIMETHYL-1,3-BENZOTHIAZOLE has a molecular weight of 193.269 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-6-7-12(18)16-15-17(3)13-11(19-4)9-8-10(2)14(13)20-15/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDQHKLGRCCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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